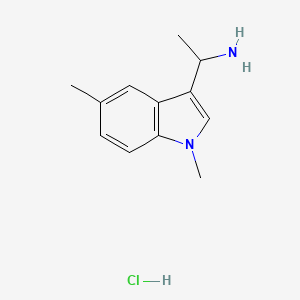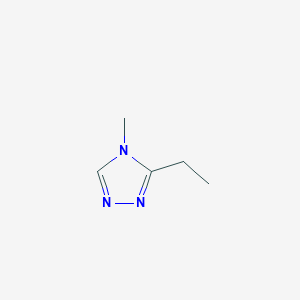
N-(4,6-dimethylpyrimidin-2-yl)-N'-(3-methylphenyl)guanidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4,6-dimethylpyrimidin-2-yl)-N'-(3-methylphenyl)guanidine (DMPPG) is an organic compound that has been gaining attention in recent years as a potential pharmaceutical agent. DMPPG is a small molecule that has been found to possess a range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. It has been studied in both laboratory and clinical settings, and its potential applications have been explored in a variety of therapeutic areas. This article will provide an overview of DMPPG, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.
Wissenschaftliche Forschungsanwendungen
N-(4,6-dimethylpyrimidin-2-yl)-N'-(3-methylphenyl)guanidine has been studied in a variety of scientific research areas, including cancer, inflammation, and infectious diseases. In cancer research, N-(4,6-dimethylpyrimidin-2-yl)-N'-(3-methylphenyl)guanidine has been found to inhibit the growth of several types of cancer cells, including breast, prostate, and lung cancer. In inflammation research, N-(4,6-dimethylpyrimidin-2-yl)-N'-(3-methylphenyl)guanidine has been found to reduce inflammation in a variety of animal models. Finally, in infectious diseases research, N-(4,6-dimethylpyrimidin-2-yl)-N'-(3-methylphenyl)guanidine has been found to inhibit the replication of several viruses, including HIV and hepatitis C.
Wirkmechanismus
The exact mechanism of action of N-(4,6-dimethylpyrimidin-2-yl)-N'-(3-methylphenyl)guanidine is not yet fully understood. However, it is believed that N-(4,6-dimethylpyrimidin-2-yl)-N'-(3-methylphenyl)guanidine acts by inhibiting the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs). Inhibition of COX-2 and MMPs is thought to lead to the anti-inflammatory and anti-cancer effects of N-(4,6-dimethylpyrimidin-2-yl)-N'-(3-methylphenyl)guanidine.
Biochemical and Physiological Effects
N-(4,6-dimethylpyrimidin-2-yl)-N'-(3-methylphenyl)guanidine has been found to have a range of biochemical and physiological effects. In laboratory studies, N-(4,6-dimethylpyrimidin-2-yl)-N'-(3-methylphenyl)guanidine has been found to inhibit the growth of cancer cells, reduce inflammation, and inhibit the replication of viruses. In addition, N-(4,6-dimethylpyrimidin-2-yl)-N'-(3-methylphenyl)guanidine has been found to induce apoptosis in cancer cells, reduce oxidative stress, and inhibit the activity of certain enzymes, including COX-2 and MMPs.
Vorteile Und Einschränkungen Für Laborexperimente
The use of N-(4,6-dimethylpyrimidin-2-yl)-N'-(3-methylphenyl)guanidine in laboratory experiments has several advantages. N-(4,6-dimethylpyrimidin-2-yl)-N'-(3-methylphenyl)guanidine is a small molecule that is highly soluble in water, making it easy to work with and store. In addition, N-(4,6-dimethylpyrimidin-2-yl)-N'-(3-methylphenyl)guanidine has been found to have a wide range of biological activities, making it a useful tool for studying a variety of biological processes. However, there are several limitations to the use of N-(4,6-dimethylpyrimidin-2-yl)-N'-(3-methylphenyl)guanidine in laboratory experiments. For example, N-(4,6-dimethylpyrimidin-2-yl)-N'-(3-methylphenyl)guanidine has been found to have a short half-life, making it difficult to monitor its effects over time. In addition, N-(4,6-dimethylpyrimidin-2-yl)-N'-(3-methylphenyl)guanidine has been found to be toxic at high concentrations, making it important to use it at the lowest possible concentration.
Zukünftige Richtungen
The potential applications of N-(4,6-dimethylpyrimidin-2-yl)-N'-(3-methylphenyl)guanidine are still being explored. One potential future direction is to explore the use of N-(4,6-dimethylpyrimidin-2-yl)-N'-(3-methylphenyl)guanidine in combination with other drugs or therapies. For example, N-(4,6-dimethylpyrimidin-2-yl)-N'-(3-methylphenyl)guanidine could be used in combination with chemotherapy or radiation therapy to enhance the effectiveness of these treatments. In addition, N-(4,6-dimethylpyrimidin-2-yl)-N'-(3-methylphenyl)guanidine could be used in combination with other drugs to reduce the side effects of these drugs. Finally, N-(4,6-dimethylpyrimidin-2-yl)-N'-(3-methylphenyl)guanidine could be used to develop new therapies for diseases that are currently untreatable.
Synthesemethoden
N-(4,6-dimethylpyrimidin-2-yl)-N'-(3-methylphenyl)guanidine can be synthesized by a two-step process, beginning with the condensation reaction of 4,6-dimethylpyrimidine-2-yl chloride with 3-methylphenylguanidine. This reaction yields a mixture of two isomers, which are then separated by column chromatography. The final product is a pure crystalline solid that is highly soluble in water.
Eigenschaften
IUPAC Name |
2-(4,6-dimethylpyrimidin-2-yl)-1-(3-methylphenyl)guanidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5/c1-9-5-4-6-12(7-9)18-13(15)19-14-16-10(2)8-11(3)17-14/h4-8H,1-3H3,(H3,15,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQLFGAGCBRIDNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=NC2=NC(=CC(=N2)C)C)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)N/C(=N/C2=NC(=CC(=N2)C)C)/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,6-dimethylpyrimidin-2-yl)-N'-(3-methylphenyl)guanidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(4-chlorophenyl)sulfonyl]-2-hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B2615286.png)
![N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-naphthalen-1-ylacetamide](/img/structure/B2615287.png)


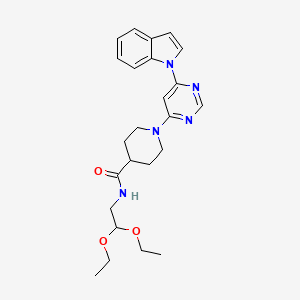
![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5-nitrobenzo[b]thiophene-2-carboxamide hydrochloride](/img/structure/B2615293.png)
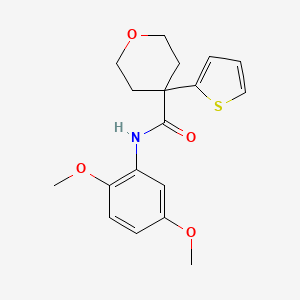

![2-[4-(4-methylphenoxy)phenoxy]acetic Acid](/img/structure/B2615298.png)
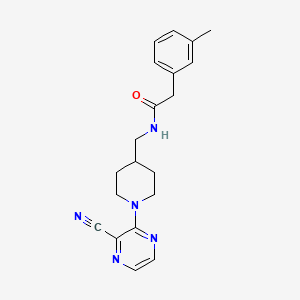
![2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2615302.png)
